2,4-Dichloro-6-methoxy-1,5-naphthyridine
Description
Properties
IUPAC Name |
2,4-dichloro-6-methoxy-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c1-14-8-3-2-6-9(13-8)5(10)4-7(11)12-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZCWYVPSYGAPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)N=C(C=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50855820 | |
| Record name | 2,4-Dichloro-6-methoxy-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50855820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959990-35-3 | |
| Record name | 2,4-Dichloro-6-methoxy-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50855820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Route A: Condensation and Halogenation from 3-Amino-Pyridine Derivatives
This method, detailed in Zhu et al. (2007), begins with 3-amino-pyridine-2-carboxylic acid ethyl ester as the key starting material. The synthetic sequence is as follows:
Step 1: Condensation and Cyclization
3-Amino-pyridine-2-carboxylic acid ethyl ester undergoes condensation with diethyl malonate, followed by cyclization and decarboxylation to yield-naphthyridine-2,4-diol.Step 2: Halogenation
The diol intermediate is treated with phosphorus oxychloride (POCl3), which facilitates chlorination at the 2 and 4 positions, producing 2,4-dichloro--naphthyridine.Step 3: Methoxylation
Acid methanolysis of the dichloro compound leads to selective substitution of one chlorine by a methoxy group, predominantly yielding 4-chloro-2-methoxy--naphthyridine as the major isomer and 2-chloro-4-methoxy--naphthyridine as the minor isomer. This step can be modified to favor the formation of 2,4-dichloro-6-methoxy-1,5-naphthyridine by controlling reaction conditions.Step 4: Further Functionalization
Subsequent nucleophilic substitution reactions can be performed on the chloro substituents to introduce amino or other functional groups, depending on the target derivative.
Table 1: Key Reagents and Conditions for Route A
This route is a modification of classical methods by McCaustland et al. and has been adapted to optimize yields of methoxy-substituted naphthyridines.
Route B: Modified Ethoxymethylenemalonic Ester (EMME) Procedure
An alternative synthetic approach involves the EMME methodology, widely used for quinoline derivatives and adapted for 1,5-naphthyridines. This method is described in detail in a Defense Technical Information Center (DTIC) report and involves:
- Formation of 6-alkoxy-4-amino-1,5-naphthyridines through condensation of nitropyridines with ethoxymethylenemalonic ester derivatives.
- Subsequent cyclization and halogenation steps to introduce chlorine atoms at the 2 and 4 positions.
- Incorporation of the methoxy group at the 6-position is achieved by using alkoxy-substituted precursors or via nucleophilic substitution of halogen atoms.
This route enables the synthesis of this compound derivatives that are otherwise difficult to access by conventional methods. The procedure involves controlled reaction conditions such as temperature, solvent, and choice of base to optimize regioselectivity and yield.
Table 2: Highlights of the EMME Route
| Step | Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| Preparation of nitropyridines | Synthesis of 2-alkoxy-5-nitropyridines | Alkoxy-substituted precursors | Starting materials tailored for methoxy group insertion |
| Condensation | Reaction with ethoxymethylenemalonic ester | Heat, base | Forms intermediate for cyclization |
| Cyclization & Halogenation | Formation of chlorinated naphthyridines | POCl3, controlled temperature | Introduces 2,4-dichloro substitution |
This method has been reported to afford better control over substitution patterns and access to novel derivatives with potential biological activity.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Steps | Advantages | Limitations |
|---|---|---|---|---|
| Condensation/Halogenation (Route A) | 3-Amino-pyridine-2-carboxylic acid ethyl ester | Cyclization, POCl3 chlorination, methoxylation | Well-established, good yields | Positional isomer formation, multi-step |
| Modified EMME Procedure (Route B) | Alkoxy-substituted nitropyridines | Condensation with EMME, cyclization, halogenation | Access to novel derivatives, regioselectivity | Requires careful control of conditions |
Chemical Reactions Analysis
2,4-Dichloro-6-methoxy-1,5-naphthyridine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include peracids for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often involve nucleophilic or electrophilic reagents. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include modified naphthyridine derivatives .
Scientific Research Applications
Biological Activities
Antimicrobial and Antiparasitic Properties
Research has shown that naphthyridine derivatives exhibit significant antimicrobial and antiparasitic activities. For instance, compounds similar to 2,4-dichloro-6-methoxy-1,5-naphthyridine have been evaluated for their efficacy against various pathogens. Studies indicate that derivatives with similar structural motifs demonstrate activity against Plasmodium falciparum, the causative agent of malaria, and other Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Naphthyridine derivatives have shown promise as antiproliferative agents against several cancer cell lines. Specifically, studies have demonstrated that certain naphthyridine analogs can inhibit cell growth in cultures of human leukemia (HL-60) and cervical cancer (HeLa) cells . The mechanism often involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair.
Synthetic Utility
Synthesis of Complex Molecules
this compound serves as a valuable intermediate in synthetic organic chemistry. It can be utilized to synthesize more complex naphthyridine derivatives through various chemical reactions such as nucleophilic substitution and cyclization processes . Its ability to undergo functionalization at multiple sites allows chemists to tailor compounds for specific biological activities.
Therapeutic Applications
Antimalarial Agents
Research has highlighted the potential of naphthyridine derivatives as antimalarial agents. The structural modifications at the 2 and 6 positions have been linked to enhanced activity against malaria parasites. For example, studies involving 6-alkoxy-4-amino-1,5-naphthyridines have shown promising results in preclinical trials . These findings suggest that this compound could be further explored as a lead compound in developing new antimalarial therapies.
Inhibitors of Kinases
Naphthyridines have also been investigated as inhibitors of various kinases involved in cancer progression and other diseases. For instance, compounds derived from naphthyridines have shown activity against BCR-ABL kinases associated with certain leukemias . This positions this compound as a candidate for further development in targeted cancer therapies.
Material Science Applications
Organic Light Emitting Diodes (OLEDs)
Beyond biological applications, naphthyridine derivatives are also being explored in material science, particularly in the development of organic light-emitting diodes (OLEDs). Their electronic properties make them suitable candidates for use in optoelectronic devices . The ability to modify the electronic characteristics through structural changes enhances their applicability in advanced materials.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-methoxy-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact pathways involved depend on the specific application, but it often targets key proteins involved in cell signaling and metabolism . This interaction can lead to the inhibition of cancer cell growth, reduction of inflammation, or elimination of microbial pathogens .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
The table below compares key physical and structural attributes of 2,4-Dichloro-6-methoxy-1,5-naphthyridine with related naphthyridine derivatives:
Key Observations:
- Substituent Effects : The methoxy group (electron-donating) in this compound enhances regioselectivity in nucleophilic substitutions compared to purely chloro-substituted derivatives like 2,8-Dichloro-1,5-naphthyridine .
- Halogen Reactivity : Bromine in 4-Bromo-1,5-naphthyridine exhibits superior leaving-group ability over chlorine, facilitating cross-coupling reactions .
- Solubility: 2,8-Dichloro-1,5-naphthyridine shows higher solubility in non-polar solvents (e.g., CCl₄) due to reduced polarity compared to methoxy-containing analogs .
Chlorination and Halogenation
- This compound : Synthesized via POCl₃-mediated chlorination of hydroxyl or carbonyl precursors .
- 2,8-Dichloro-1,5-naphthyridine : Prepared using McCaustland and Cheng’s method, involving sequential halogenation steps .
- 4-Bromo-1,5-naphthyridine: Bromination of 1,5-naphthyridinones using PBr₃ or HBr .
Functionalization via Cross-Coupling
- Suzuki Coupling : this compound’s chlorine atoms enable coupling with aryl boronic acids, similar to 4-Bromo-1,5-naphthyridine .
- Buchwald–Hartwig Amination : 4-Chloro derivatives (e.g., 4-Chloro-1,5-naphthyridine) undergo amination more readily than 2-chloro analogs due to electronic and steric factors .
Research Findings and Data
Table 1: Comparative Reactivity in Nucleophilic Substitution
Note: Position 4 substituents (Cl or Br) show higher reactivity due to reduced steric hindrance and favorable electronic effects.
Biological Activity
2,4-Dichloro-6-methoxy-1,5-naphthyridine is a heterocyclic compound that has attracted considerable attention due to its diverse biological activities. This compound, with the molecular formula C8H6Cl2N2O, is part of the naphthyridine family and exhibits significant potential in medicinal chemistry, particularly as an anticancer, antimicrobial, and anti-inflammatory agent .
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:
- Enzyme Interaction : The compound can form complexes with metal ions and interact with nucleophilic sites on proteins, potentially altering enzyme activity and influencing biochemical pathways.
- Cellular Pathways : It has been shown to modulate cell signaling pathways and gene expression by binding to DNA or interacting with transcription factors. This interaction can lead to significant changes in cellular metabolism and function .
- Induction of Apoptosis : The compound may trigger apoptosis via mitochondrial pathways and enhance the generation of reactive oxygen species (ROS), contributing to its anticancer properties .
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : The compound has shown effectiveness against human leukemia (HL-60) and cervical cancer (HeLa) cells in vitro. It induces cell cycle arrest and apoptosis at specific concentrations .
- Mechanism : Studies suggest that it may inhibit topoisomerase II, a crucial enzyme involved in DNA replication and repair, further supporting its potential as an anticancer agent .
Antimicrobial Activity
The compound also displays notable antimicrobial properties:
- Broad Spectrum : It has been effective against both Gram-positive and Gram-negative bacteria. For example, it has shown activity against Staphylococcus aureus and Escherichia coli .
- Inhibition Studies : The minimum inhibitory concentration (MIC) for various pathogens has been evaluated, demonstrating significant antibacterial activity comparable to established antibiotics .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been documented through various studies:
- Cytokine Modulation : It has been reported to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β in experimental models of inflammation .
Case Studies
Several studies have highlighted the biological activities of this compound:
- Cytotoxicity Assays : In vitro studies demonstrated that this compound significantly reduced cell viability in HL-60 and HeLa cells at concentrations ranging from 7 μM to 45 μM.
- Antimicrobial Testing : In a comparative study against standard antibiotics, this compound exhibited MIC values lower than those of traditional treatments for certain bacterial strains.
- Inflammation Models : Animal models treated with this compound showed decreased levels of inflammatory markers compared to untreated controls.
Data Summary Table
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,4-Dichloro-6-methoxy-1,5-naphthyridine, and what reagents/conditions are critical for optimizing yield?
- Methodology : The compound is typically synthesized via halogenation and methoxylation of 1,5-naphthyridine precursors. For example:
- Step 1 : Chlorination of 6-methoxy-1,5-naphthyridine using phosphorus oxychloride (POCl₃) at reflux to introduce chlorine atoms at positions 2 and 4. Reaction conditions (e.g., temperature, duration) must be tightly controlled to avoid over-chlorination .
- Step 2 : Methoxylation via nucleophilic substitution using sodium methoxide (NaOMe) in methanol under reflux. Excess base ensures complete substitution of chlorine at position 6 .
- Critical Parameters :
- Purity of starting materials (>98%) to minimize side reactions.
- Use of anhydrous solvents to prevent hydrolysis of intermediates.
- Monitoring reaction progress via TLC or HPLC to isolate intermediates .
Q. How can spectroscopic techniques (NMR, MS) distinguish this compound from its structural isomers?
- NMR Analysis :
- ¹H NMR : The unsubstituted aromatic protons (H3, H5, H7, H8) exhibit distinct splitting patterns. For example, H3 appears as a singlet due to symmetry, while H5 and H7 form an AX system (J ≈ 8–9 Hz) .
- ¹³C NMR : Chlorine and methoxy substituents cause characteristic deshielding of adjacent carbons (e.g., C2 at ~150 ppm, C6 at ~55 ppm for OCH₃) .
- Mass Spectrometry :
- Molecular ion [M]⁺ at m/z 227.95 (exact mass) with chlorine isotope patterns (3:1 for two Cl atoms). Fragmentation peaks at m/z 192 (loss of Cl) and 164 (loss of OCH₃) confirm substituent positions .
Advanced Research Questions
Q. How can conflicting data on reaction yields for this compound synthesis be resolved?
- Case Study : Discrepancies in reported yields (e.g., 38% vs. 75% for methoxylation steps) often arise from:
- Impurity of reagents : Residual moisture in NaOMe reduces nucleophilic substitution efficiency .
- Reaction scale : Small-scale syntheses (<1 mmol) may overestimate yields due to incomplete side-product removal.
- Resolution Strategy :
- Replicate reactions under strictly anhydrous conditions with freshly distilled POCl₃.
- Use preparative HPLC to isolate pure intermediates before methoxylation .
Q. What strategies improve regioselectivity in the synthesis of this compound derivatives?
- Directed Metalation : Introduce directing groups (e.g., -NH₂) at position 3 to block undesired chlorination sites. Subsequent removal via hydrogenolysis preserves the core structure .
- Microwave-Assisted Synthesis : Reduced reaction times (e.g., 30 minutes vs. 4 hours) minimize thermal decomposition and improve selectivity for the 2,4-dichloro isomer .
Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?
- Mechanistic Insight :
- Electron-withdrawing Cl and OCH₃ groups activate the naphthyridine core for Suzuki-Miyaura coupling at position 7.
- DFT calculations show reduced electron density at C8 (Mulliken charge: −0.12) compared to C5 (−0.08), favoring Pd-catalyzed coupling with aryl boronic acids .
- Experimental Validation :
- Optimize Pd(OAc)₂/XPhos catalyst loading (5 mol%) in toluene/EtOH (3:1) at 80°C for 24 hours to achieve >80% coupling efficiency .
Applications in Medicinal Chemistry
Q. What methodological challenges arise when using this compound as a kinase inhibitor scaffold?
- Solubility Limitations : Low aqueous solubility (logP ≈ 2.8) complicates biological assays.
- Mitigation : Derivatize with polar groups (e.g., -SO₂NH₂) at position 7 to enhance solubility without altering kinase binding .
- Off-Target Effects : Chlorine atoms may interact non-specifically with cysteine residues.
- Solution : Replace Cl with CF₃ at position 4 to maintain steric bulk while reducing electrophilicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
